molecular formula C18H19ClN2O2 B4110982 N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide

Cat. No. B4110982
M. Wt: 330.8 g/mol
InChI Key: JAFBEHLKNUKOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide, also known as CP-122,288, is a potent and selective antagonist of the dopamine D3 receptor. It has been widely studied and used in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects in animal and cell-based studies. These include changes in dopamine release, alterations in gene expression, and modulation of synaptic plasticity and neurogenesis.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine D3 receptor, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as potential off-target effects and the need for careful dosing and administration.

Future Directions

There are many potential future directions for research on N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide and related compounds. These include further investigation of its therapeutic potential in various neurological and psychiatric disorders, as well as exploration of its effects on other neurotransmitter systems and brain regions. Additionally, there is a need for more studies on the safety and efficacy of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide in human subjects.

Scientific Research Applications

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, schizophrenia, and Parkinson's disease. It has also been used in research on the role of dopamine D3 receptors in reward and motivation pathways in the brain.

properties

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-15-6-7-17(21-8-10-23-11-9-21)16(13-15)20-18(22)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFBEHLKNUKOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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